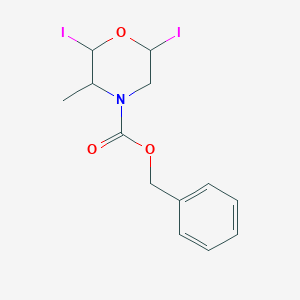
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its unique structure, which includes both amino and guanidino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of protected amino acids and guanidino compounds, which are then coupled through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale peptide synthesizers. These machines automate the process of peptide bond formation, allowing for the efficient production of the compound in large quantities. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and can be used to study enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Another amino acid with a guanidino group, but with a different structure.
L-Lysine: Similar in structure but lacks the guanidino group.
Uniqueness
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is unique due to its specific combination of amino and guanidino functional groups, which confer distinct biochemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H26N6O3 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N6O3/c13-8(5-3-7-18-12(15)16)10(19)17-6-2-1-4-9(14)11(20)21/h8-9H,1-7,13-14H2,(H,17,19)(H,20,21)(H4,15,16,18)/t8-,9-/m0/s1 |
InChI-Schlüssel |
HOGMECWNPMOJQW-IUCAKERBSA-N |
Isomerische SMILES |
C(CCNC(=O)[C@H](CCCN=C(N)N)N)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)C(CCCN=C(N)N)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)












![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)
